molecular formula C22H21ClN4O B7720227 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide

Cat. No. B7720227
M. Wt: 392.9 g/mol
InChI Key: DIVKQRDVTICYQW-UHFFFAOYSA-N
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Description

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it suitable for various research purposes.

Scientific Research Applications

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide: belongs to the class of pyrazolo[3,4-b]pyridines , which exhibit intriguing tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds have garnered significant interest due to their structural resemblance to purine bases like adenine and guanine .

Structure: The compound’s structure consists of a pyrazole ring fused with a pyridine ring, resulting in two possible isomers:

!Structure

Synthesis Methods

Researchers have employed various synthetic approaches to obtain these compounds. Notably, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908, while Bulow later synthesized N-phenyl-3-methyl derivatives. Since then, extensive research has focused on their synthesis .

Biomedical Applications

Let’s explore the exciting applications of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide:

Anticancer Properties: These compounds exhibit promising anticancer activity. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanisms involve inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression.

Anti-inflammatory Agents: The pyrazolo[3,4-b]pyridine scaffold shows potential as anti-inflammatory agents. They modulate inflammatory pathways, such as NF-κB and COX-2, making them attractive candidates for treating inflammatory diseases.

Antimicrobial Activity: Studies have explored their antibacterial and antifungal properties. These compounds inhibit bacterial growth and biofilm formation, suggesting applications in combating infections.

Kinase Inhibitors: Certain pyrazolo[3,4-b]pyridines act as kinase inhibitors. They target specific kinases involved in signaling pathways, making them valuable tools for drug discovery and personalized medicine.

Neuroprotective Effects: Researchers have investigated their potential in neuroprotection. These compounds exhibit antioxidant properties and protect neurons from oxidative stress, making them relevant for neurodegenerative diseases.

Ion Liquids: Interestingly, related compounds have been used as ionic liquids in various applications, including Heck reactions and assessing toxicity to aquatic organisms .

Conclusion

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide: holds immense promise across diverse fields. Its multifaceted applications make it an exciting area of research, and further studies will undoubtedly reveal even more intriguing facets of this compound.

properties

IUPAC Name

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c1-3-4-11-27-21-17(13-15-10-9-14(2)12-19(15)24-21)20(26-27)25-22(28)16-7-5-6-8-18(16)23/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVKQRDVTICYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3E)-1-butyl-7-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-chlorobenzamide

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